
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)cyclohexane-1-carboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H14F3N3O.
科学研究应用
MPCC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MPCC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. MPCC has also been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells. In agriculture, MPCC has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, MPCC has been studied for its potential use as a building block for the synthesis of new materials such as polymers and dendrimers.
作用机制
The mechanism of action of MPCC is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. MPCC has also been shown to selectively bind to cancer cells, possibly through the interaction with specific receptors on the cell surface.
Biochemical and Physiological Effects:
MPCC has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. MPCC has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. In addition, MPCC has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
实验室实验的优点和局限性
One of the advantages of MPCC is its potential use as a building block for the synthesis of new materials such as polymers and dendrimers. MPCC also has potential applications in medicine, agriculture, and material science. However, one of the limitations of MPCC is its low yield in the synthesis method, which may limit its use in large-scale applications.
未来方向
There are several future directions for the research and development of MPCC. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the development of new materials using MPCC as a building block, such as biodegradable polymers and dendrimers. In medicine, further studies are needed to determine the efficacy and safety of MPCC as a potential treatment for inflammatory diseases and cancer. In agriculture, further studies are needed to determine the herbicidal properties of MPCC and its potential use as a new herbicide. Overall, MPCC has potential applications in various fields and further research is needed to fully explore its potential.
合成方法
The synthesis of MPCC involves the reaction of 1-methylpyrazole-4-carboxylic acid with trifluoromethylcyclohexanone in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine such as methylamine to form MPCC. The yield of this synthesis method is approximately 60%.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h6-7,9-10H,2-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRVBGQEDRVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCCC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide](/img/structure/B7530689.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]furan-3-carboxamide](/img/structure/B7530692.png)
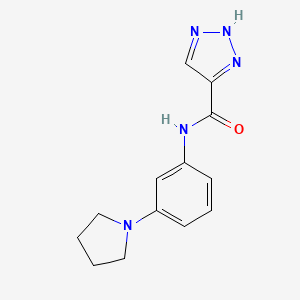

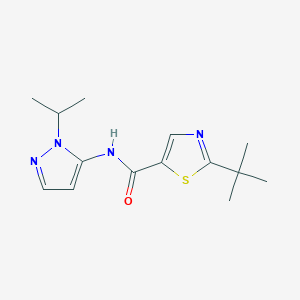
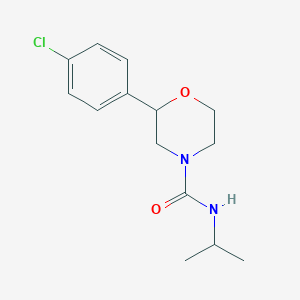
![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
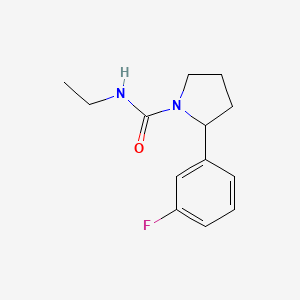
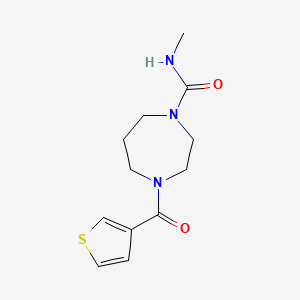
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)
![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)

